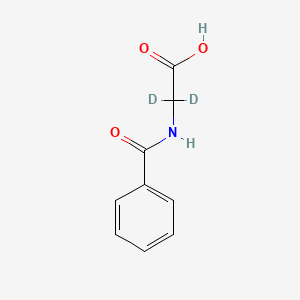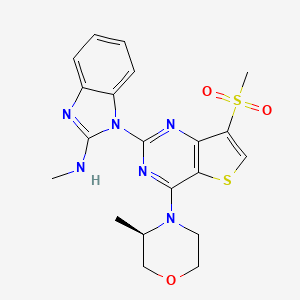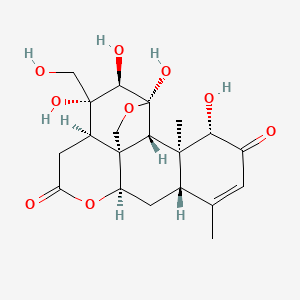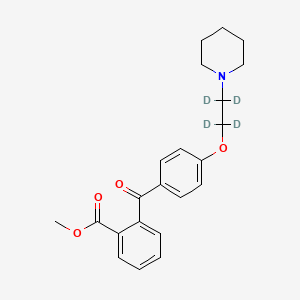
Mg(II) protoporphyrin IX
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium(II) protoporphyrin IX is a complex organic compound that plays a crucial role in the biosynthesis of chlorophyll in plants. It is a derivative of protoporphyrin IX, where a magnesium ion is inserted into the porphyrin ring. This compound is essential for photosynthesis, as it is a precursor to chlorophyll, the pigment responsible for capturing light energy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium(II) protoporphyrin IX typically involves the insertion of a magnesium ion into protoporphyrin IX. This process is catalyzed by the enzyme magnesium chelatase. The reaction conditions often include the presence of magnesium salts, such as magnesium chloride, and a suitable buffer to maintain the pH. The reaction is usually carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of magnesium(II) protoporphyrin IX can be achieved through a similar process but on a larger scale. The use of bioreactors and controlled environments ensures the efficient production of the compound. The process involves the extraction of protoporphyrin IX from natural sources, followed by the enzymatic insertion of magnesium ions.
Chemical Reactions Analysis
Types of Reactions
Magnesium(II) protoporphyrin IX undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced to form magnesium(II) protoporphyrin IX derivatives with different oxidation states.
Substitution: The magnesium ion can be substituted with other metal ions to form different metalloporphyrins.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Metal salts like zinc chloride or iron chloride can be used to substitute the magnesium ion.
Major Products Formed
The major products formed from these reactions include various metalloporphyrins and oxidized or reduced derivatives of magnesium(II) protoporphyrin IX.
Scientific Research Applications
Magnesium(II) protoporphyrin IX has numerous applications in scientific research:
Chemistry: It is used as a model compound to study the properties of metalloporphyrins and their role in catalysis.
Biology: The compound is essential for understanding the biosynthesis of chlorophyll and the mechanisms of photosynthesis.
Medicine: Research on magnesium(II) protoporphyrin IX contributes to the development of photodynamic therapy for cancer treatment.
Industry: It is used in the production of artificial photosynthetic systems and as a pigment in various applications.
Mechanism of Action
Magnesium(II) protoporphyrin IX exerts its effects by participating in the biosynthesis of chlorophyll. The magnesium ion in the center of the porphyrin ring plays a crucial role in capturing light energy and transferring it to the reaction center of the photosystem. This process involves the excitation of electrons and the generation of a proton gradient, which drives the synthesis of adenosine triphosphate (ATP).
Comparison with Similar Compounds
Similar Compounds
Zinc(II) protoporphyrin IX: Similar structure but with a zinc ion instead of magnesium.
Iron(III) protoporphyrin IX: Contains an iron ion and is a precursor to heme.
Copper(II) protoporphyrin IX: Contains a copper ion and has different redox properties.
Uniqueness
Magnesium(II) protoporphyrin IX is unique due to its role in photosynthesis. Unlike other metalloporphyrins, it specifically participates in the light-harvesting process, making it indispensable for the survival of photosynthetic organisms.
Properties
Molecular Formula |
C34H34MgN4O4+2 |
|---|---|
Molecular Weight |
587.0 g/mol |
IUPAC Name |
magnesium;3-[18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diium-22,24-diid-2-yl]propanoate;hydron |
InChI |
InChI=1S/C34H34N4O4.Mg/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/b25-13?,26-13-,27-14-,28-15-,29-14?,30-15?,31-16?,32-16-; |
InChI Key |
REJJDEGSUOCEEW-KOGNBAONSA-N |
Isomeric SMILES |
[H+].[H+].CC\1=C(C\2=[NH+]/C1=C\C3=C(C(=C([N-]3)/C=C\4/C(=C(C(=[NH+]4)/C=C\5/C(=C(/C(=C2)/[N-]5)CCC(=O)[O-])C)C=C)C)C=C)C)CCC(=O)[O-].[Mg+2] |
Canonical SMILES |
[H+].[H+].CC1=C(C2=[NH+]C1=CC3=C(C(=C([N-]3)C=C4C(=C(C(=[NH+]4)C=C5C(=C(C(=C2)[N-]5)CCC(=O)[O-])C)C=C)C)C=C)C)CCC(=O)[O-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1R,10R)-10-(hydroxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B12409816.png)



![9-[[(2R,3R,4R)-6-carboxy-3,4,5-trihydroxy-3,4-dihydro-2H-pyran-2-yl]oxy]-1,7,14-trihydroxy-13-oxo-3-(2-oxopropyl)-5,6-dihydronaphtho[1,2-b]xanthene-2-carboxylic acid](/img/structure/B12409830.png)



![benzyl N-hydroxy-N-[(2S)-4-methylpentan-2-yl]carbamate](/img/structure/B12409852.png)

